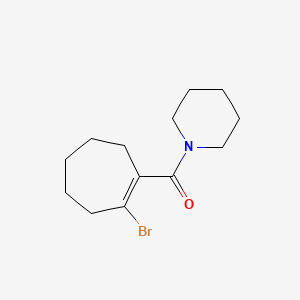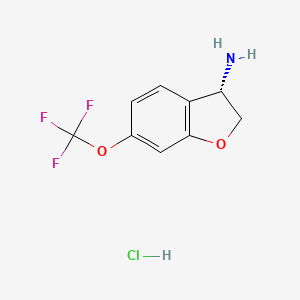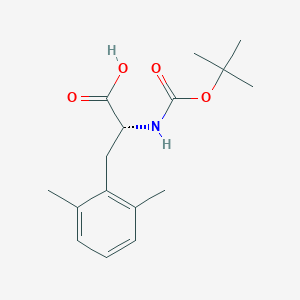
Boc-2,6-Dimethyl-D-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2,6-Dimethyl-D-Phenylalanine, also known as ®-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid, is a derivative of phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the phenylalanine molecule. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,6-Dimethyl-D-Phenylalanine typically involves the protection of the amino group of 2,6-dimethyl-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-2,6-Dimethyl-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the Boc group with other functional groups .
Applications De Recherche Scientifique
Boc-2,6-Dimethyl-D-Phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-2,6-Dimethyl-D-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during peptide bond formation, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-2,4-Dimethyl-D-Phenylalanine: Similar in structure but with methyl groups at different positions on the phenyl ring.
Boc-Phenylalanine: Lacks the additional methyl groups on the phenyl ring.
Fmoc-2,6-Dimethyl-D-Phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-2,6-Dimethyl-D-Phenylalanine is unique due to the presence of the Boc protecting group and the specific positioning of the methyl groups on the phenyl ring. This combination provides distinct steric and electronic properties, making it particularly useful in certain peptide synthesis applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(2R)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clé InChI |
KJGYCJMJZYLARL-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


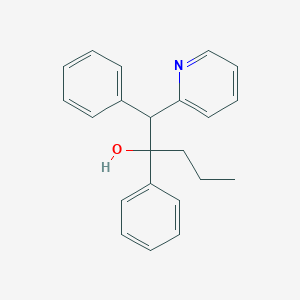
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
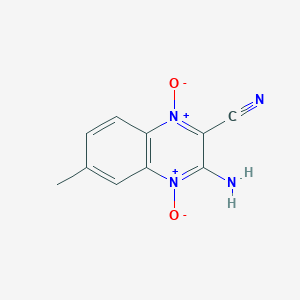

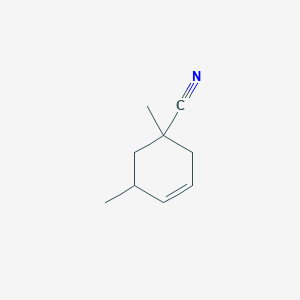
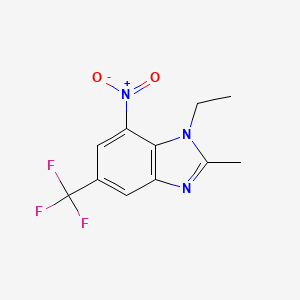
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
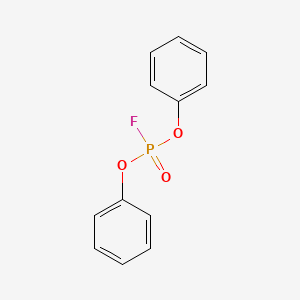
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
